molecular formula C9H11ClFN3O B2977728 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine CAS No. 2199970-90-4

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine

Cat. No. B2977728
M. Wt: 231.66
InChI Key: KXYUDIHWDHACJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Molecular Structure Investigation

A molecule structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine plays a significant role in hypertension treatment and acts as a potential I1 imidazoline receptor agonist. The molecular structure of this compound has been investigated using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques, revealing coherence between theoretical and experimental values for various molecular parameters. This detailed analysis contributes to understanding the compound's biological, physical, pharmaceutical, and medicinal properties (S. Aayisha et al., 2019).

Kinase Inhibition for Anticancer Applications

2,4-Disubstituted-5-fluoropyrimidines, sharing a similar core structure with 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, have shown promise as potential kinase inhibitors, a key target in anticancer therapy. The synthesis of novel compounds in this class has opened pathways for the development of targeted anticancer agents, demonstrating the versatile applications of fluoropyrimidines in medicinal chemistry (H. Wada et al., 2012).

Tubulin Polymerization Inhibition

A series of triazolopyrimidines, which are structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, were synthesized and identified as anticancer agents with a unique mechanism of inhibiting tubulin polymerization. This class of compounds does not compete with paclitaxel for binding but instead inhibits the binding of vincas to tubulin, showing potential to overcome resistance attributed to multidrug resistance transporter proteins. These findings underscore the potential of such compounds in cancer therapy (N. Zhang et al., 2007).

Halogen Bonding in Enzyme Inhibition

The compound PA-1, which shares similarities with 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, demonstrated the significance of halogen bonding interactions in enzyme inhibition. The study showed that halogen bonding could be exploited for optimizing PDHc-E1 inhibitors and antifungal compounds, highlighting the importance of such interactions in designing more potent inhibitors (Junbo He et al., 2020).

Deoxycytidine Kinase Inhibition

A practical synthesis was described for a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors, demonstrating the potential of fluoropyrimidines in therapeutic applications. This research contributes to the development of treatments targeting dCK, an enzyme involved in nucleoside metabolism, showcasing the compound's relevance in drug discovery and development (Haiming Zhang et al., 2009).

properties

IUPAC Name

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3O/c1-14(8-5-15-4-7(8)11)9-12-2-6(10)3-13-9/h2-3,7-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYUDIHWDHACJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine

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